5-Bromopent-2-yne

Übersicht

Beschreibung

5-Bromopent-2-yne is a brominated alkyne that serves as an intermediate in the synthesis of various organic compounds. It is characterized by the presence of a bromine atom and a triple bond within a five-carbon chain. This compound is not explicitly detailed in the provided papers, but its derivatives and related compounds are extensively studied for their reactivity and potential applications in organic synthesis.

Synthesis Analysis

The synthesis of 5-bromopent-2-yne derivatives is often achieved through palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of 5-bromo-2-iodopyrimidine, which is used to create substituted pyrimidine compounds . Similarly, the preparation of pent-2-en-4-ynylamine and pent-2-en-4-ynylthiol from 5-bromopent-3-en-1-yne involves hydrolysis and cleavage reactions, indicating the versatility of brominated alkynes in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of brominated alkyne derivatives is often confirmed using spectroscopic methods and X-ray crystallography. For instance, the structure of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was elucidated using these techniques, providing insights into the intermolecular interactions and electronic properties of such compounds .

Chemical Reactions Analysis

Brominated alkynes like 5-bromopent-2-yne are reactive intermediates that can undergo various chemical transformations. For example, 5-bromopenta-2,4-diynenitrile reacts with secondary amines to form butadiynamines or enynenitriles, depending on the amine used . Additionally, the reactivity of 5-bromopentadienal demonstrates its utility in synthesizing functionalized polyenic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated alkynes and their derivatives are influenced by the presence of the bromine atom and the triple bond. These properties are often studied using techniques like NMR spectroscopy, mass spectrometry, and thermal analysis. For instance, the thermal stability of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was investigated, showing good stability up to 215°C . The physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols were also explored, revealing their potential as antibacterial agents .

Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

5-Bromopent-2-yne has been used in the synthesis of pent-2-en-4-ynylamine and pent-2-en-4-ynylthiol, along with their derivatives, showcasing its versatility in organic synthesis (Sato & Hirayama, 1969).

Allenic Amino-Acid Synthesis

It has been utilized in the preparation of allenic amino-acids, demonstrating its role in the synthesis of complex organic molecules (Black & Landor, 1968).

E.S.R. Spectroscopy Studies

The pent-2-en-4-ynyl radicals generated from 5-Bromopent-2-yne have been observed using electron spin resonance (E.S.R.) spectroscopy, contributing to the understanding of radical chemistry (Roberts & Walton, 1981).

Intermediate in Synthesis

It serves as an intermediate in the synthesis of various functionalized polyenic compounds, highlighting its role in the creation of complex organic structures (Soullez et al., 1995).

Precursor in Biheterocycle Synthesis

As a precursor, it has been used in the synthesis of a new series of biheterocycles, showcasing its utility in heterocyclic chemistry (Aquino et al., 2017).

Carbon Electrode Reduction Studies

In studies involving electrochemical reduction at carbon electrodes, 5-Bromopent-2-yne has contributed to the understanding of electrochemical processes (Pritts & Peters, 1994).

Catalyst-Free Synthesis Applications

Its potential in catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes, illustrates its role in streamlined organic synthesis processes (Mittersteiner et al., 2019).

Free Radical Polymerization

It has been examined as an addition-fragmentation chain transfer agent in the free radical polymerization of methyl methacrylate, showing its utility in polymer chemistry (Nair, 1998).

Marine Algae Metabolites Study

5-Bromopent-2-yne was identified in the study of novel metabolites from the marine alga Laurencia implicata, indicating its presence in natural products (Coll & Wright, 1989).

Thermal Rearrangements Study

A comprehensive theoretical investigation of thermal rearrangements involving 5-Bromopent-2-yne has been conducted, contributing to the understanding of its behavior under pyrolysis conditions (Bozkaya & Özkan, 2012).

Insecticidal Activity of Derivatives

Derivatives of 5-Bromopent-2-yne from the red alga Laurencia obtusa exhibited significant insecticidal activity, indicating its potential in biological applications (Iliopoulou et al., 2002).

Safety And Hazards

5-Bromopent-2-yne is associated with several hazard statements, including H226, H315, H319, and H335 . These indicate that it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ignition sources, washing thoroughly after handling, wearing protective gloves and eye protection, and ensuring good ventilation .

Eigenschaften

IUPAC Name |

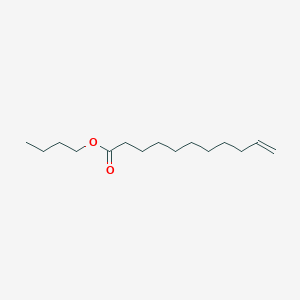

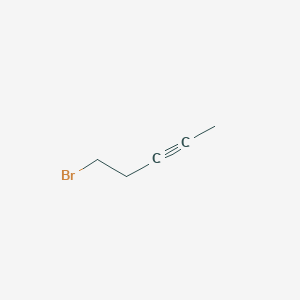

5-bromopent-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br/c1-2-3-4-5-6/h4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTLMXOGRBXMQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

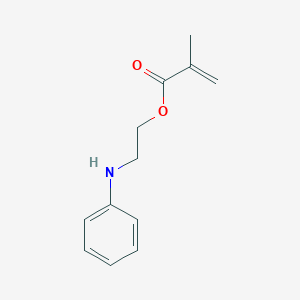

CC#CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499715 | |

| Record name | 5-Bromopent-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromopent-2-yne | |

CAS RN |

18719-27-2 | |

| Record name | 5-Bromopent-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)